molecular formula C20H18BrNO4S B282445 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282445
M. Wt: 448.3 g/mol
InChI Key: JIMRYLASCVKLIY-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has shown potential in various applications, including drug discovery, cancer research, and material science. In

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one varies depending on the application. In cancer research, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound inhibits the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one vary depending on the application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, which inhibits the growth of cancer cells. In Alzheimer's disease research, this compound inhibits the activity of acetylcholinesterase, which increases the concentration of acetylcholine in the brain and improves cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is its potential in various scientific research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential directions is in drug discovery, where this compound can be further explored as a potential treatment for cancer and Alzheimer's disease. Additionally, this compound can be used as a building block for the synthesis of new materials in material science. Further research can also be conducted to improve the solubility of this compound in water, which can expand its applications in various scientific research fields.
Conclusion:
4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential in various scientific research applications. This compound has unique properties that make it a valuable tool in drug discovery, cancer research, and material science. Further research can be conducted to explore the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-thiophenecarboxylic acid with ethyl acetoacetate to form 5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. The intermediate product is then reacted with 4-bromobenzoyl chloride to form 4-(4-bromobenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. The final step involves the reaction of the intermediate product with tetrahydro-2-furanylmethyl bromide to form 4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential in various scientific research applications. One of the significant applications is in drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also shown potential in treating Alzheimer's disease by inhibiting the activity of acetylcholinesterase. Additionally, this compound has shown potential in material science, where it can be used as a building block for the synthesis of new materials.

properties

Molecular Formula

C20H18BrNO4S

Molecular Weight

448.3 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H18BrNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h2,4-8,10,14,17,23H,1,3,9,11H2/b18-16-

InChI Key

JIMRYLASCVKLIY-VLGSPTGOSA-N

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C2=O)C4=CC=CS4

SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=CS4

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=CS4

Origin of Product

United States

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